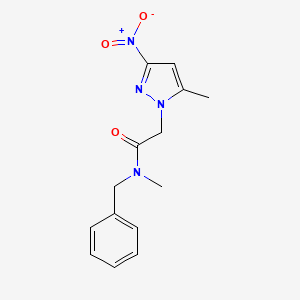![molecular formula C23H29N3O B11694448 4-[4-(Diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11694448.png)
4-[4-(Diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(ジエチルアミノ)フェニル]-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、ジエチルアミノ基、フェニル環、およびヘキサヒドロキノリンコアを含むユニークな構造を持つ複雑な有機化合物です。
合成方法
4-[4-(ジエチルアミノ)フェニル]-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ヘキサヒドロキノリンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
ジエチルアミノ基の導入: この手順には、通常、適切な触媒の存在下でのジエチルアミンを使用します。
フェニル環の付加: これは、フリーデル・クラフツアルキル化反応によって行うことができます。
最終的な修飾: 追加の手順には、ニトリルの形成や他の官能基の修飾が含まれる場合があります。
工業生産方法には、連続フローリアクターや高度な精製技術を使用し、これらの手順をより高い収率と純度で最適化することが含まれる場合があります。
準備方法
The synthesis of 4-[4-(Diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Diethylamino Group: This step often involves the use of diethylamine in the presence of a suitable catalyst.
Addition of the Phenyl Ring: This can be done through a Friedel-Crafts alkylation reaction.
Final Modifications: Additional steps may include nitrile formation and other functional group modifications.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
4-[4-(ジエチルアミノ)フェニル]-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するオキソ誘導体の形成につながります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、還元されたアミン誘導体の形成につながります。
置換: 求核置換反応は、ジエチルアミノ基で起こり、さまざまな置換誘導体の形成につながります。
これらの反応で使用される一般的な試薬および条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、水酸化ナトリウムなどの塩基が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
4-[4-(ジエチルアミノ)フェニル]-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、いくつかの科学研究への応用があります。
化学: それは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用の研究や、生化学アッセイにおける潜在的な阻害剤として使用できます。
医学: 特定の疾患の治療における治療薬としての可能性を探求するための研究が進行中です。
産業: ポリマーやコーティングを含む高度な材料の開発に使用されています。
科学的研究の応用
4-[4-(Diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
4-[4-(ジエチルアミノ)フェニル]-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれ、生化学経路の調節につながります。関与する正確な経路は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
4-[4-(ジエチルアミノ)フェニル]-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、次のような類似の化合物と比較できます。
4,6-ジ-tert-ブチル-2-({[4-(ジエチルアミノ)フェニル]イミノ}メチル)フェノール: この化合物は、同様のジエチルアミノ基を持っていますが、コア構造が異なります。
4-(4-ジエチルアミノ)フェニル-2,6-ビス(4-(4-アミノフェノキシ)フェニル)ピリジン: この化合物は、ピリジン環を含み、ポリイミドの合成に使用されます。
ブチル 4-[4-(ジエチルアミノ)フェニル]-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エステル: この化合物は、同様のヘキサヒドロキノリンコアを持っていますが、官能基が異なります。
特性
分子式 |
C23H29N3O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H29N3O/c1-6-26(7-2)17-10-8-16(9-11-17)21-18(14-24)15(3)25-19-12-23(4,5)13-20(27)22(19)21/h8-11,21,25H,6-7,12-13H2,1-5H3 |
InChIキー |
IQECJBGYVPYLLY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)



![4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694431.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)
